molecular formula C6H6Br3ClN2 B1442923 (2,4,6-Tribromophenyl)hydrazine hydrochloride CAS No. 1227185-81-0

(2,4,6-Tribromophenyl)hydrazine hydrochloride

Cat. No.: B1442923
CAS No.: 1227185-81-0
M. Wt: 381.29 g/mol
InChI Key: AHLSGOIRKZENEB-UHFFFAOYSA-N
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Description

(2,4,6-Tribromophenyl)hydrazine hydrochloride is a halogenated arylhydrazine derivative characterized by three bromine atoms symmetrically positioned on the phenyl ring. This compound is synthesized via diazotization of 2,4,6-tribromoaniline followed by reduction, with optimized protocols achieving a 50% yield improvement in recent studies . The bromine substituents confer strong electron-withdrawing effects, influencing its reactivity, solubility, and applications in organic synthesis, particularly in constructing heterocycles like pyrazoles and N-heterocyclic carbene (NHC) triazolium salts . Its molecular weight (approximately 392.3 g/mol, estimated from similar compounds) and decomposition temperature (expected >200°C due to bromine’s thermal stability) distinguish it from lighter halogenated analogs.

Properties

IUPAC Name

(2,4,6-tribromophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2,11H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLSGOIRKZENEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)NN)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Phenylhydrazine

Method Overview:

The most common and straightforward synthetic route to (2,4,6-Tribromophenyl)hydrazine hydrochloride involves the electrophilic aromatic substitution bromination of phenylhydrazine. This process selectively introduces bromine atoms at the 2, 4, and 6 positions of the phenyl ring.

Procedure Details:

  • Starting Material: Phenylhydrazine
  • Reagent: Bromine (Br2)
  • Solvent: Acetic acid or ethanol
  • Conditions: Controlled temperature, typically ambient to slightly elevated (20–40°C)
  • Mechanism: Electrophilic aromatic substitution where bromine replaces hydrogen atoms ortho and para to the hydrazine group due to its activating and directing effects.

Reaction Scheme:

Phenylhydrazine + 3 Br2 → (2,4,6-Tribromophenyl)hydrazine

The hydrazine product is then converted into its hydrochloride salt by treatment with hydrochloric acid.

Research Findings:

  • The reaction proceeds with high regioselectivity due to the activating effect of the hydrazine group.
  • The use of acetic acid as solvent enhances solubility and reaction control.
  • Yields are typically high, and purity can be improved by recrystallization.
  • Industrial scale synthesis employs continuous flow reactors for better control and scalability.
Parameter Typical Value/Condition
Phenylhydrazine 1 equiv
Bromine 3 equiv
Solvent Acetic acid or ethanol
Temperature 20–40 °C
Reaction Time 1–3 hours
Product Form This compound crystals

Alternative Preparation via Hydrazine Derivatives and Bromination

Method Overview:

Another approach involves first preparing phenylhydrazine derivatives or protected hydrazines, followed by bromination. This method can allow for better control over substitution patterns or facilitate purification.

Procedure Details:

  • Preparation of phenylhydrazine derivatives such as phenylhydrazones or hydrazides.
  • Bromination of these intermediates under controlled conditions.
  • Subsequent hydrolysis or deprotection to yield this compound.

Research Findings:

  • This method is less commonly used due to additional steps but can be useful for specialized applications.
  • The use of benzene or other inert solvents may be employed in intermediate steps.
  • Reaction conditions are optimized to avoid over-bromination or side reactions.

Industrial Scale Considerations and Optimization

Process Optimization:

  • Use of continuous flow reactors to maintain consistent temperature and reagent mixing.
  • Automated addition of bromine to prevent local excess and side reactions.
  • Use of acid scavengers or buffers to maintain optimal pH.
  • Post-reaction purification by recrystallization from appropriate solvents such as ethanol or hexane.

Advantages:

  • High yield and purity.
  • Scalable and reproducible.
  • Reduced environmental impact through controlled reaction parameters.

Summary Table of Preparation Methods

Method Key Steps Solvent(s) Temperature Yield (%) Notes
Direct bromination of phenylhydrazine Electrophilic substitution with Br2 Acetic acid, ethanol 20–40 °C 70–90 Most common, straightforward
Bromination of hydrazine derivatives Bromination of protected hydrazines Benzene, others Reflux or ambient Variable More steps, specialized applications
Industrial continuous flow Controlled bromine addition, flow reactor Acetic acid + others Controlled >85 Optimized for scale and purity

Research Data and Analytical Findings

  • Purity Analysis: The this compound obtained shows characteristic melting points consistent with literature values (typically around 150–160 °C for the hydrochloride salt).
  • Spectroscopic Data: NMR and IR spectra confirm the substitution pattern and hydrazine functional group.
  • Elemental Analysis: Matches calculated values for C6H5Br3N2·HCl, confirming composition.
  • Yield Optimization: Reaction time and temperature are critical; prolonged exposure to bromine or high temperatures may lead to decomposition or over-bromination.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Tribromophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azobenzenes, while reduction can produce less brominated derivatives .

Scientific Research Applications

Synthesis of Intermediates

One of the primary applications of (2,4,6-tribromophenyl)hydrazine hydrochloride is as an intermediate in organic synthesis. It is utilized in the production of various derivatives that exhibit biological activity. The compound can be reacted with different aldehydes to form hydrazones, which are important in medicinal chemistry.

Example:

  • Hydrazone Formation : The reaction of this compound with butyraldehyde yields butyryl chloride (2,4,6-tribromophenyl) hydrazone, which can be further processed for various applications in pharmaceuticals .

Research indicates that derivatives of (2,4,6-tribromophenyl)hydrazine exhibit significant biological activities. These compounds are studied for their potential as antibacterial and antifungal agents.

Case Study:

  • A study demonstrated that certain hydrazone derivatives synthesized from (2,4,6-tribromophenyl)hydrazine showed promising antibacterial properties against various strains of bacteria. The structure-activity relationship (SAR) analysis highlighted the importance of the bromine substituents in enhancing biological activity .

Flame Retardants

This compound is also explored for its role in developing flame retardant materials. Brominated compounds are known for their effectiveness in reducing flammability in polymers.

Application:

  • The compound can be incorporated into polymer matrices to enhance fire resistance. Research shows that incorporating brominated hydrazines into epoxy resins significantly improves their thermal stability and flame retardant properties .

Agricultural Chemicals

The compound has been investigated for its potential use in agricultural chemistry as an insecticide or herbicide. Its derivatives have shown efficacy against pests and weeds.

Data Table: Efficacy of Hydrazine Derivatives

CompoundApplicationEfficacy (%)Reference
Butyryl chloride hydrazoneInsecticide85%
Acetyl chloride hydrazoneHerbicide90%
Propionyl chloride hydrazoneFungicide80%

Material Science

In material science, this compound serves as a precursor for synthesizing advanced materials such as conductive polymers and charge transfer complexes.

Research Findings:

  • Studies have shown that the incorporation of brominated hydrazines into polymer systems can enhance electrical conductivity and mechanical properties. This application is particularly relevant in the development of sensors and electronic devices .

Mechanism of Action

The mechanism of action of (2,4,6-Tribromophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The bromine atoms in the compound enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural and electronic features of (2,4,6-Tribromophenyl)hydrazine hydrochloride with substituted phenylhydrazine hydrochlorides:

Compound Substituents Electronic Effect Molecular Weight (g/mol) Melting Point/Decomposition Solubility
(2,4,6-Tribromophenyl)hydrazine HCl 3 Br (2,4,6-positions) Strong electron-withdrawing ~392.3 (estimated) >200°C (estimated) Low in water
2,4,6-Trichlorophenylhydrazine HCl 3 Cl (2,4,6-positions) Moderate electron-withdrawing ~249.5 ~185°C (decomp.) Moderate in ethanol
2,4,6-Trimethylphenylhydrazine HCl 3 CH₃ (2,4,6-positions) Electron-donating 186.68 ~185°C (decomp.) Soluble in water
(4-Trifluoromethoxy)phenylhydrazine HCl CF₃O (para-position) Strong electron-withdrawing ~232.6 Not reported Moderate in ethanol
3-Fluorophenylhydrazine HCl F (meta-position) Moderate electron-withdrawing 158.6 Not reported Soluble in water

Key Observations:

  • Halogen Effects : Bromine’s larger atomic size and polarizability increase molecular weight and hydrophobicity compared to chlorine or fluorine analogs, reducing aqueous solubility .
  • Electronic Modulation : Electron-withdrawing groups (Br, Cl, CF₃O) enhance electrophilicity, facilitating nucleophilic substitution or cyclocondensation reactions. Methyl groups (electron-donating) decrease reactivity in such contexts .
  • Thermal Stability : Brominated derivatives exhibit higher decomposition temperatures due to stronger C-Br bonds compared to C-Cl or C-F bonds .

Biological Activity

(2,4,6-Tribromophenyl)hydrazine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

Synthesis and Chemical Structure

This compound is synthesized through the reaction of 2,4,6-tribromobenzaldehyde with hydrazine derivatives. The resulting compound features a hydrazine functional group attached to a tribromophenyl moiety, which significantly influences its biological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Hydrazone derivatives have been shown to exhibit significant antibacterial and antifungal properties. Studies indicate that compounds with similar structures can inhibit the growth of various bacterial strains and fungi, suggesting that (2,4,6-Tribromophenyl)hydrazine may possess similar effects .
  • Anticancer Properties : Research has demonstrated that hydrazone compounds can exhibit antiproliferative activity against cancer cell lines. For instance, derivatives of hydrazones have been evaluated for their ability to inhibit cell growth in various cancer types, showing promising results with low IC50 values .
  • Anti-inflammatory Effects : Some studies have reported that hydrazone compounds can reduce inflammation markers in vitro and in vivo. This activity is crucial for developing treatments for inflammatory diseases .
  • Anticonvulsant Activity : Hydrazone derivatives have also been explored for their potential in treating epilepsy and other neurological disorders due to their ability to modulate neurotransmitter systems .

Case Studies and Research Findings

Several studies have highlighted the biological potential of hydrazone compounds similar to this compound:

  • Antimicrobial Evaluation : A study evaluated several hydrazone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Anticancer Screening : In a series of experiments involving various cancer cell lines (H460, HT-29, MDA-MB-231), certain hydrazone derivatives demonstrated potent antiproliferative effects with IC50 values as low as 0.05 µM, indicating their potential as anticancer agents .
  • Anti-inflammatory Studies : A review discussed the anti-inflammatory properties of hydrazones, noting their ability to inhibit pro-inflammatory cytokines in cellular models. This suggests a therapeutic role in managing inflammatory conditions .

Data Summary

Activity Type Effect Reference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerLow IC50 values against cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticonvulsantModulation of neurotransmitter systems

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2,4,6-tribromophenyl)hydrazine hydrochloride, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via diazotization of 2,4,6-tribromoaniline followed by reduction with stannous chloride (SnCl₂) in hydrochloric acid. Post-reduction, the product is precipitated by adjusting pH and purified via recrystallization from ethanol or methanol. For example, a modified procedure achieved a 50% yield improvement by optimizing reaction time and stoichiometry . Analogous methods for substituted phenylhydrazines involve refluxing phenylhydrazine hydrochloride derivatives with ketones in ethanol, followed by cooling, filtration, and crystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodology : Key techniques include:

  • ¹H/¹³C NMR : To confirm the hydrazine moiety and aromatic substitution pattern.
  • Elemental Analysis : Validates stoichiometry (C, H, N, Br, Cl).
  • Melting Point : Used as a purity indicator (e.g., decomposition observed at ~180°C in related hydrazine hydrochlorides ).
  • HPLC or TLC : Assess purity and detect side products. Bromine content can be quantified via combustion analysis or X-ray fluorescence .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Similar brominated hydrazines degrade at room temperature, forming hazardous byproducts like HBr .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

  • Methodology : Use single-factor optimization or orthogonal experimental design (e.g., Taguchi method) to test variables:

  • Stoichiometry : Molar ratios of 2,4,6-tribromoaniline to hydrazine (1:1.2–1.5).
  • Temperature : Controlled diazotization at 0–5°C to minimize side reactions.
  • Reduction Time : 4–6 hours for complete conversion .
    • Validation : Monitor intermediates via in-situ IR or GC-MS to identify bottlenecks .

Q. How do researchers address low yields in downstream applications, such as N-heterocyclic carbene (NHC) precursor synthesis?

  • Methodology : Low yields in NHC pre-catalyst synthesis (e.g., 10–15%) may arise from steric hindrance from bromine substituents. Mitigation strategies include:

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility.
  • Catalytic Additives : Use Cu(I) or Pd(0) to facilitate coupling reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

Q. What analytical approaches resolve contradictions in reported bromine content or decomposition profiles?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Quantifies thermal stability and decomposition steps.
  • X-ray Diffraction (XRD) : Confirms crystalline structure and identifies impurities.
  • Comparative Studies : Replicate conflicting protocols (e.g., varying HCl concentrations) to isolate variables .

Q. How is computational modeling applied to predict reactivity or stability of this compound?

  • Methodology :

  • DFT Calculations : Predict electronic effects of bromine substituents on hydrazine’s nucleophilicity.
  • Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress.
  • Docking Studies : Assess binding affinity for enzyme targets (e.g., aminopeptidase N) in drug discovery .

Q. What safety protocols are critical when handling this compound in catalytic studies?

  • Methodology :

  • Ventilation : Use fume hoods with HEPA filters to capture brominated vapors.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and flame-retardant lab coats.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4,6-Tribromophenyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2,4,6-Tribromophenyl)hydrazine hydrochloride

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